
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a pyrazole ring fused with a tetrahydropyrimidine-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with urea under acidic conditions, followed by cyclization to form the tetrahydropyrimidine-dione ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Solvent recovery and recycling are also employed to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole or tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products Formed
科学的研究の応用
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways. Additionally, its unique structure allows it to interact with cellular membranes, potentially affecting cell signaling and function .
類似化合物との比較
Similar Compounds
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of a pyrazole ring and a tetrahydropyrimidine-dione structure. This dual functionality provides enhanced chemical stability and reactivity, making it a versatile compound for various applications in research and industry .
特性
分子式 |
C10H12N4O2 |
|---|---|
分子量 |
220.23 g/mol |
IUPAC名 |
6-(1,5-dimethylpyrazol-3-yl)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-8(12-14(6)3)7-5-9(15)13(2)10(16)11-7/h4-5H,1-3H3,(H,11,16) |
InChIキー |
IDJHVGBXKRZLOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C)C2=CC(=O)N(C(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



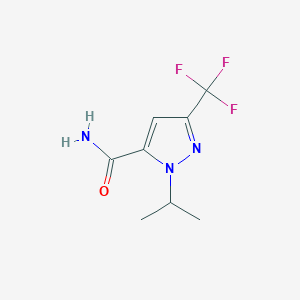
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
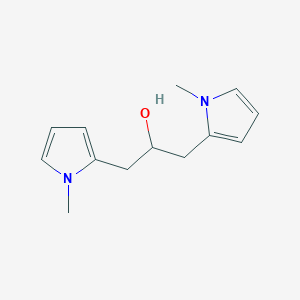
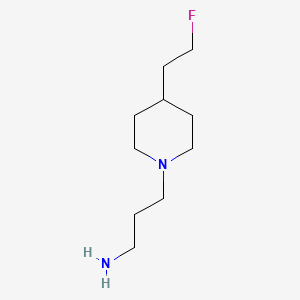


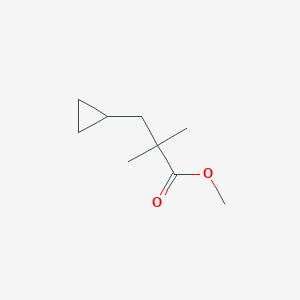
![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
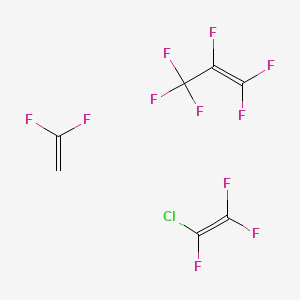
![Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)
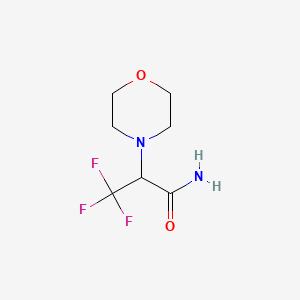
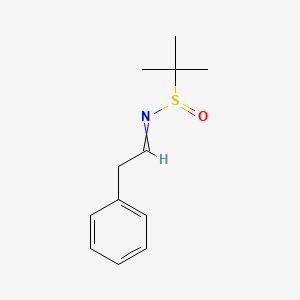
![2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291333.png)
